molecular formula C8H7ClNNaO3 B10787915 CHPG Sodium salt

CHPG Sodium salt

Cat. No.: B10787915
M. Wt: 223.59 g/mol
InChI Key: KZRZZIISUUINJT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained through crystallization and purification steps to meet the required standards for research applications .

Chemical Reactions Analysis

Mechanism of Action

CHPG Sodium salt exerts its effects by selectively activating mGluR5. This activation leads to the modulation of various intracellular signaling pathways, including the ERK and Akt pathways. These pathways are involved in regulating cellular processes such as proliferation, differentiation, and survival . Additionally, this compound attenuates oxidative stress and inflammation through the TSG-6/NF-κB pathway in microglial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for mGluR5 and its ability to modulate specific signaling pathways involved in neuroprotection and anti-inflammatory responses. This makes it a valuable tool in both basic and applied research .

Biological Activity

CHPG Sodium salt, chemically known as 2-Chloro-5-hydroxyphenylglycine sodium salt, is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered attention in neuroscience due to its neuroprotective properties and its role in various signaling pathways that influence neuronal health and function.

  • Molecular Formula : C₈H₈ClNNaO₃
  • Molecular Weight : 223.59 Da
  • Solubility : Water-soluble, facilitating its use in biological applications.

This compound primarily acts as an agonist at the mGluR5 receptor, mimicking the action of natural neurotransmitters. This interaction leads to:

  • Activation of downstream signaling cascades.
  • Modulation of neuronal firing and synaptic plasticity.
  • Influencing gene expression related to neuroprotection.

The activation of mGluR5 by CHPG is associated with the enhancement of the ERK and Akt signaling pathways, which are crucial for cell survival and growth under stress conditions, such as oxidative stress and inflammation .

Neuroprotective Properties

This compound has been shown to exert significant neuroprotective effects in both in vitro and in vivo studies:

  • Traumatic Brain Injury (TBI) Protection :
    • In vitro studies demonstrated that CHPG reduces lactate dehydrogenase (LDH) release and neuronal apoptosis following mechanical injury. The apoptotic rate decreased from 28.9% in TBI groups to 11.4% with CHPG treatment .
    • In vivo experiments indicated that administration of CHPG significantly reduced lesion volume and neuronal damage after TBI, highlighting its protective role against brain injuries .
  • Oxidative Stress and Inflammation :
    • CHPG has been documented to mitigate oxidative stress and inflammatory responses in neuronal cells, which could be beneficial for conditions like neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityPrimary ActivityUnique Features
CHPGHighmGluR5 AgonistDirectly potentiates NMDA-induced depolarization
AP3ModeratemGluR AgonistSelective for other mGluR subtypes
BCHModeratemGluR AgonistNon-selective across multiple mGluR subtypes
3-HydroxyphenylglycineModeratemGluR AgonistLess potent than CHPG

This compound is distinguished by its specificity for mGluR5, making it a valuable tool in neuroscience research.

Study on Neuroprotection Against TBI

A notable study investigated the effects of CHPG on TBI models. The findings revealed that:

  • Pre-treatment with CHPG reduced neuronal apoptosis significantly.
  • Enhanced activation of ERK and Akt was observed post-injury, suggesting a mechanism through which CHPG exerts its protective effects .

Microglial Activation Study

Another study explored how CHPG influences microglial cells. It was found that:

  • CHPG treatment led to increased shedding of microvesicles from microglia, which were internalized by neurons, affecting their response to toxic insults .
  • The presence of miRNA146a in these microvesicles indicated a potential pathway through which microglia may modulate neuronal health during inflammatory responses .

Properties

IUPAC Name

sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRZZIISUUINJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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